molecular formula C14H17ClO4 B8549623 Hexanedioic acid, chloromethyl phenylmethyl ester CAS No. 87343-30-4

Hexanedioic acid, chloromethyl phenylmethyl ester

Cat. No. B8549623
M. Wt: 284.73 g/mol
InChI Key: TZGBCSIGRNIPLC-UHFFFAOYSA-N
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Patent
US04462934

Procedure details

To 350 ml of bromochloromethane cooled to 0° C. is added 67 g (0.14 mole) tetrabutylammonium salt of benzyl adipate half ester and the mixture is stirred overnight at 0° C. then allowed to warm to room temperature. The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether is added to the residue and the mixture is stirred to form crystals of tetrabutylammonium bromide. The crystals are removed by filtration, washed with ether, stirred with ethyl acetate (300 ml) for one hour and refiltered and washed with ethyl acetate. The combined filtrates are evaporated in vacuo, the residue purified by chromatography on silica gel (1 kg), eluting with 2:1 hexane/ethyl acetate, to yield 19.1 g (48%) of the title compound. 1H--NMR (CDCl3) ppm (delta): 1.58-1.9 (m, 4H), 2.2-2.62 (m, 4H), 5.13 (s, 2H), 5.68 (s, 2H), 7.38 (s, 5H).
[Compound]
Name
tetrabutylammonium salt
Quantity
67 g
Type
reactant
Reaction Step One
Name
benzyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].Br[CH2:19][Cl:20]>>[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:19][Cl:20])=[O:7]

Inputs

Step One
Name
tetrabutylammonium salt
Quantity
67 g
Type
reactant
Smiles
Name
benzyl adipate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether
ADDITION
Type
ADDITION
Details
is added to the residue
STIRRING
Type
STIRRING
Details
the mixture is stirred
CUSTOM
Type
CUSTOM
Details
to form crystals of tetrabutylammonium bromide
CUSTOM
Type
CUSTOM
Details
The crystals are removed by filtration
WASH
Type
WASH
Details
washed with ether
STIRRING
Type
STIRRING
Details
stirred with ethyl acetate (300 ml) for one hour
Duration
1 h
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel (1 kg)
WASH
Type
WASH
Details
eluting with 2:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCC(=O)OCCl)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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